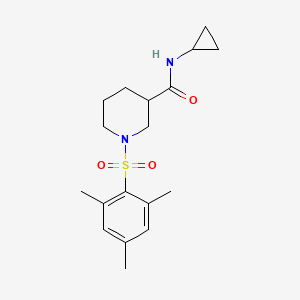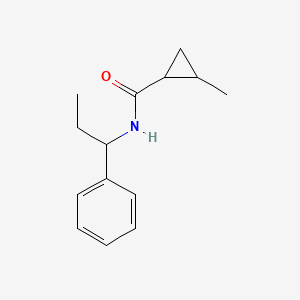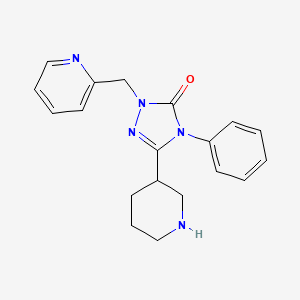
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a small molecule that has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in learning and memory processes.
Mecanismo De Acción
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and the formation of LTP. By blocking the NMDA receptor, this compound can modulate the activity of glutamate, an excitatory neurotransmitter, and reduce the influx of calcium ions into neurons. This mechanism of action is thought to underlie this compound's effects on learning and memory, neuroprotection, and pain management.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide in lab experiments is its specificity for the NMDA receptor. By selectively blocking the NMDA receptor, this compound can modulate synaptic plasticity without affecting other neurotransmitter systems. Additionally, this compound has a relatively low toxicity profile and is well-tolerated in animal models.
One limitation of using this compound in lab experiments is its relatively short half-life. This compound has a half-life of approximately 30 minutes in rats, which can make it difficult to study its effects over longer time periods. Additionally, this compound's effects on the NMDA receptor can be influenced by factors such as pH and temperature, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Additionally, there is interest in investigating the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, there is potential for this compound to be used in the development of new treatments for neurological disorders such as Alzheimer's disease and chronic pain.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide involves the reaction of mesitylenesulfonyl chloride with piperidine followed by the reaction of the resulting product with cyclopropylamine. The final product is purified through recrystallization. The yield of this compound is typically around 50%, and the purity can be as high as 99%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide has been used in various scientific research applications, including studies on the mechanisms of learning and memory, neuroprotection, and pain management. This compound has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been investigated as a potential treatment for chronic pain, as it has been shown to reduce hyperalgesia and allodynia in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-12-9-13(2)17(14(3)10-12)24(22,23)20-8-4-5-15(11-20)18(21)19-16-6-7-16/h9-10,15-16H,4-8,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSPOXWDTRMNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)


![5-(2,6-dimethylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362276.png)
![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)